A multistep synthesis of N-(3-chloro-4-fluorophenyl)-N'-(2,6-dimethylphenyl)urea is described in the literature. [] The process starts with the reaction of 3-chloro-4-fluoroaniline with potassium cyanate to yield the corresponding isocyanate intermediate. Subsequently, this intermediate reacts with 2,6-dimethylaniline in the presence of a suitable base, such as triethylamine, to afford N-(3-chloro-4-fluorophenyl)-N'-(2,6-dimethylphenyl)urea as the final product.
N-(3-chloro-4-fluorophenyl)-N'-(2,6-dimethylphenyl)urea acts as a potent and selective antagonist of the CC chemokine receptor 1 (CCR1). [] This means it binds to the receptor, preventing the binding of natural chemokine ligands like MIP-1α, RANTES, and MCP-3. Blocking CCR1 signaling disrupts downstream signaling cascades responsible for leukocyte migration, activation, and cytokine production.
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 261380-41-0
CAS No.: 3446-35-3
CAS No.: 88048-09-3